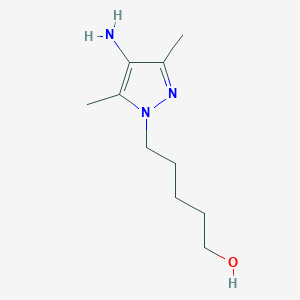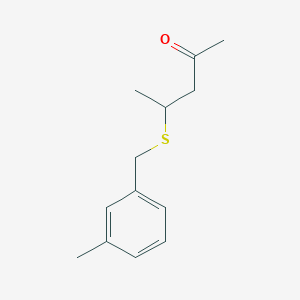
tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a nitro group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a nitro-substituted pyrazole derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas, methanol as a solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: The major product is tert-butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The piperidine and pyrazole rings provide structural features that can interact with biological targets, such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the position of the nitro group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
UMRKWTHRAHDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


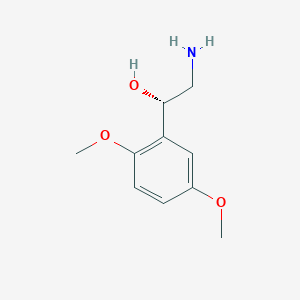
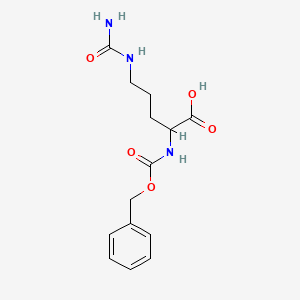
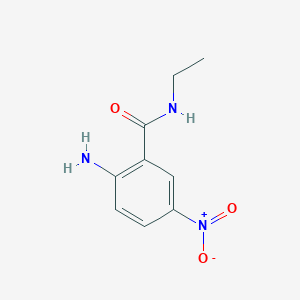
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
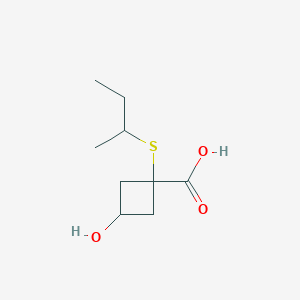

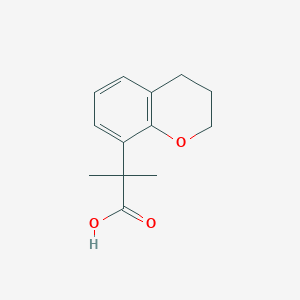

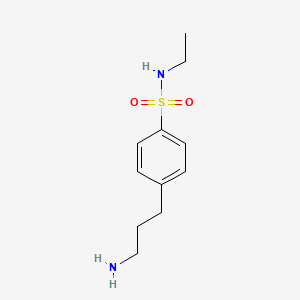
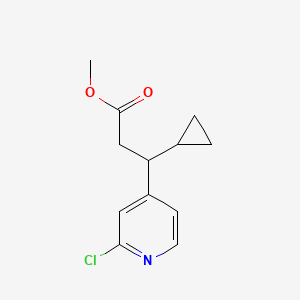
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
